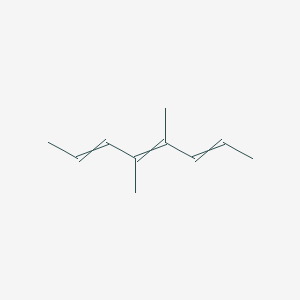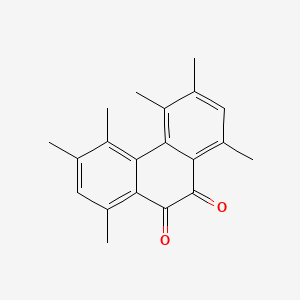![molecular formula C11H12N2O3S B14299374 N-[(2-Methylbenzoyl)carbamothioyl]glycine CAS No. 112806-25-4](/img/structure/B14299374.png)
N-[(2-Methylbenzoyl)carbamothioyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Methylbenzoyl)carbamothioyl]glycine is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thioamide group (-CSNH-) attached to a glycine moiety and a 2-methylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methylbenzoyl)carbamothioyl]glycine typically involves the following steps:
Formation of 2-Methylbenzoyl Chloride: This is achieved by reacting 2-methylbenzoic acid with thionyl chloride under reflux conditions.
Formation of 2-Methylbenzoyl Isothiocyanate: The 2-methylbenzoyl chloride is then reacted with potassium thiocyanate in an organic solvent such as acetone to form 2-methylbenzoyl isothiocyanate.
Reaction with Glycine: The 2-methylbenzoyl isothiocyanate is then reacted with glycine in an aqueous or organic solvent to form this compound.
Industrial Production Methods
While the above synthetic route is commonly used in laboratory settings, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-[(2-Methylbenzoyl)carbamothioyl]glycine can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
科学的研究の応用
N-[(2-Methylbenzoyl)carbamothioyl]glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2-Methylbenzoyl)carbamothioyl]glycine involves its interaction with specific molecular targets and pathways. The thioamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl group can also interact with cellular membranes and other biomolecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-[(2-Methylbenzoyl)carbamoyl]glycine: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
N-[(2-Chlorobenzoyl)carbamothioyl]glycine: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
N-[(2-Methylbenzoyl)carbamothioyl]alanine: Similar structure but with an alanine moiety instead of a glycine moiety.
Uniqueness
N-[(2-Methylbenzoyl)carbamothioyl]glycine is unique due to the presence of both a thioamide group and a glycine moiety, which confer specific chemical and biological properties
特性
CAS番号 |
112806-25-4 |
|---|---|
分子式 |
C11H12N2O3S |
分子量 |
252.29 g/mol |
IUPAC名 |
2-[(2-methylbenzoyl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C11H12N2O3S/c1-7-4-2-3-5-8(7)10(16)13-11(17)12-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)(H2,12,13,16,17) |
InChIキー |
ZGYCYNZGGICCEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
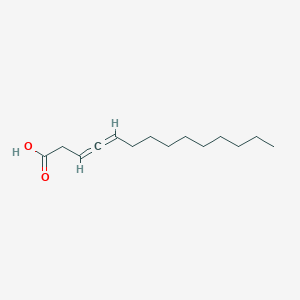
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
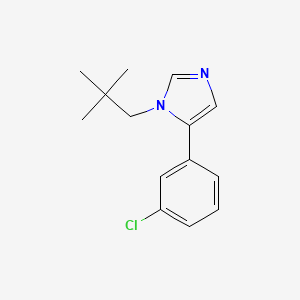
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)


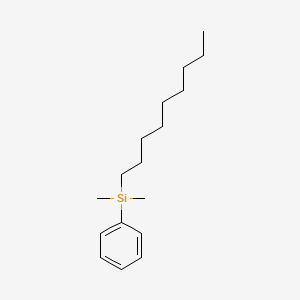
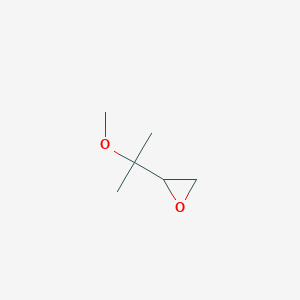
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
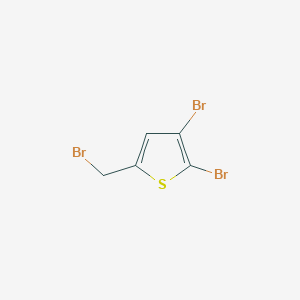
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
